2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an iodine atom, a nitrofuran moiety, and a benzohydrazide group. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide typically involves the condensation of 2-iodobenzohydrazide with 5-nitrofurfural. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is not fully understood. it is believed to interact with biological molecules through its nitrofuran and benzohydrazide moieties. These interactions may involve the inhibition of specific enzymes or the disruption of cellular processes. The iodine atom may also play a role in its biological activity by facilitating the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-N’-[(4-nitrobenzylidene)benzohydrazide]
- 2-iodo-N’-[(3-nitrobenzylidene)benzohydrazide]
Comparison
Compared to its analogs, 2-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is unique due to the presence of the nitrofuran moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8IN3O4 |
---|---|
Molecular Weight |
385.11 g/mol |
IUPAC Name |
2-iodo-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H8IN3O4/c13-10-4-2-1-3-9(10)12(17)15-14-7-8-5-6-11(20-8)16(18)19/h1-7H,(H,15,17)/b14-7+ |
InChI Key |
IZAKUIFRJIITHH-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.